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molecular formula C9H16O2 B1319493 4-Isopropoxycyclohexanone CAS No. 69697-46-7

4-Isopropoxycyclohexanone

Cat. No. B1319493
M. Wt: 156.22 g/mol
InChI Key: QVHMVEHDBXFYCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09403810B2

Procedure details

To a stirred solution of 8-isopropoxy-1,4-dioxaspiro[4.5]decane (0.464 g, 2.317 mmol) in THF (2 mL) and water (2 mL), p-TsOH (0.080 g, 0.463 mmol) was added. The mixture was heated to 100° C. overnight. The resulting mixture was allowed to cool to room temperature and partitioned between EtOAc (30 mL) and water (30 mL). The organic phase was washed with brine (30 mL), dried over MgSO4 and filtered. The solvent was removed under reduced pressure to afford the title compound;
Quantity
0.464 g
Type
reactant
Reaction Step One
Quantity
0.08 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([O:4][CH:5]1[CH2:14][CH2:13][C:8]2(OCC[O:9]2)[CH2:7][CH2:6]1)([CH3:3])[CH3:2].CC1C=CC(S(O)(=O)=O)=CC=1>C1COCC1.O>[CH:1]([O:4][CH:5]1[CH2:14][CH2:13][C:8](=[O:9])[CH2:7][CH2:6]1)([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
0.464 g
Type
reactant
Smiles
C(C)(C)OC1CCC2(OCCO2)CC1
Name
Quantity
0.08 g
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc (30 mL) and water (30 mL)
WASH
Type
WASH
Details
The organic phase was washed with brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)OC1CCC(CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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